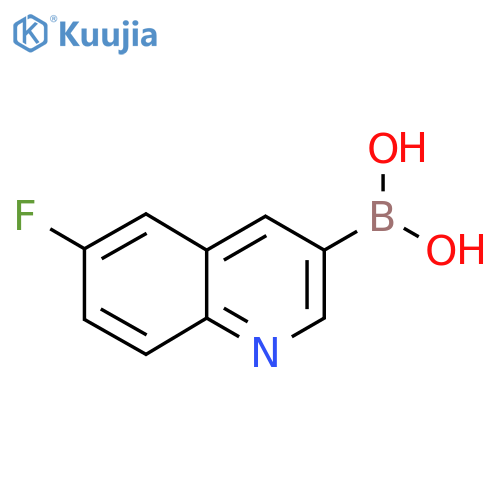Cas no 1264511-20-7 ((6-Fluoroquinolin-3-yl)boronic acid)

1264511-20-7 structure
商品名:(6-Fluoroquinolin-3-yl)boronic acid
CAS番号:1264511-20-7
MF:C9H7BFNO2
メガワット:190.966785669327
MDL:MFCD22394288
CID:4584264
(6-Fluoroquinolin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (6-fluoroquinolin-3-yl)boronic acid
- (6-fluoro-3-quinolinyl)boronic acid
- AT12729
- SB68214
- boronic acid, (6-fluoro-3-quinolinyl)-
- Boronic acid, B-(6-fluoro-3-quinolinyl)-
- (6-Fluoroquinolin-3-yl)boronic acid
-
- MDL: MFCD22394288
- インチ: 1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H
- InChIKey: CIBAALVGNOQWCI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2C(C=1)=CC(B(O)O)=CN=2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- トポロジー分子極性表面積: 53.4
(6-Fluoroquinolin-3-yl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1255689-1g |
(6-fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 1g |
$320 | 2024-06-06 | |
| Enamine | EN300-4357539-5.0g |
(6-fluoroquinolin-3-yl)boronic acid |
1264511-20-7 | 95.0% | 5.0g |
$701.0 | 2025-03-15 | |
| Enamine | EN300-4357539-10.0g |
(6-fluoroquinolin-3-yl)boronic acid |
1264511-20-7 | 95.0% | 10.0g |
$1040.0 | 2025-03-15 | |
| A2B Chem LLC | AI28597-1g |
(6-Fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 1g |
$214.00 | 2024-04-20 | |
| abcr | AB417478-5g |
(6-Fluoroquinolin-3-yl)boronic acid; . |
1264511-20-7 | 5g |
€1037.00 | 2025-02-20 | ||
| A2B Chem LLC | AI28597-5g |
(6-Fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 5g |
$824.00 | 2024-01-04 | |
| 1PlusChem | 1P00HRYT-5g |
(6-fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 5g |
$948.00 | 2023-12-25 | |
| Ambeed | A294606-10g |
(6-Fluoroquinolin-3-yl)boronic acid |
1264511-20-7 | 95+% | 10g |
$1943.0 | 2024-04-25 | |
| A2B Chem LLC | AI28597-250mg |
(6-Fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 250mg |
$176.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1255689-1g |
(6-fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 1g |
$320 | 2025-02-21 |
(6-Fluoroquinolin-3-yl)boronic acid 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
1264511-20-7 ((6-Fluoroquinolin-3-yl)boronic acid) 関連製品
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1264511-20-7)(6-Fluoroquinolin-3-yl)boronic acid

清らかである:99%
はかる:10g
価格 ($):1749.0